2-(3-Methoxy-propoxy)-6-methyl-phenylamine

Description

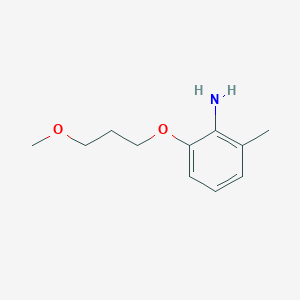

Structure

3D Structure

Properties

IUPAC Name |

2-(3-methoxypropoxy)-6-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-9-5-3-6-10(11(9)12)14-8-4-7-13-2/h3,5-6H,4,7-8,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKVAGGYHXNTNQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OCCCOC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Strategies and Chemical Reactivity of 2 3 Methoxy Propoxy 6 Methyl Phenylamine and Its Derivatives

Precursor Synthesis and Functional Group Interconversions for Substituted Phenylamine Moieties

The synthesis of substituted phenylamines, such as 2-(3-Methoxy-propoxy)-6-methyl-phenylamine, relies on a foundational set of reactions that allow for the precise installation and modification of functional groups on an aromatic core. These transformations, including the reduction of nitro groups, etherification of phenols, and alkylation of the aromatic ring, are fundamental tools in organic synthesis. The strategic application and sequencing of these reactions are paramount to achieving the desired substitution pattern.

The conversion of an aromatic nitro group to a primary amine (a phenylamine or aniline (B41778) derivative) is a critical reductive process in the synthesis of many aromatic compounds. This transformation can be accomplished through various methods, broadly categorized as catalytic hydrogenation and chemical reduction. numberanalytics.com

Catalytic Hydrogenation: This is a widely used industrial and laboratory method, valued for its efficiency and often clean reaction profiles. acs.org

Palladium on Carbon (Pd/C): Hydrogenation with hydrogen gas (H₂) over a Pd/C catalyst is a highly effective method for reducing both aromatic and aliphatic nitro groups. commonorganicchemistry.com However, its high reactivity can sometimes lead to low chemoselectivity, as it can also reduce other functional groups like alkenes, alkynes, or benzyl (B1604629) groups. scispace.com

Raney Nickel: This catalyst is also effective for nitro group reductions and is particularly useful when the substrate contains halogen substituents (Cl, Br, I) that might be removed by Pd/C (hydrogenolysis). commonorganicchemistry.com

Platinum(IV) Oxide (PtO₂): Known as Adams' catalyst, PtO₂ is another powerful hydrogenation catalyst for converting nitroarenes to anilines. wikipedia.org

Chemical Reduction: These methods utilize metals in acidic media or other reducing agents and are often preferred for their functional group tolerance and milder conditions compared to some catalytic hydrogenations. numberanalytics.commasterorganicchemistry.com

Metals in Acid: A classic and reliable method involves the use of a metal, such as tin (Sn) or iron (Fe), in the presence of concentrated hydrochloric acid (HCl). physicsandmathstutor.comlibretexts.org The metal acts as the reducing agent, donating electrons. chemguide.co.ukyoutube.com The reaction initially produces the phenylammonium ion, which is then neutralized with a strong base like sodium hydroxide (B78521) (NaOH) to liberate the free phenylamine. savemyexams.com

Tin(II) Chloride (SnCl₂): This reagent provides a milder alternative for reducing nitro groups and is known for its good chemoselectivity, often leaving other reducible groups intact. commonorganicchemistry.commasterorganicchemistry.com

The choice of reduction method depends on factors such as the presence of other functional groups in the molecule, desired reaction conditions (temperature, pressure), and scalability. acsgcipr.org

| Method | Reagents | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C or Raney Ni | Room temp. to moderate heat, H₂ pressure | High yield, clean byproducts (H₂O) | Can reduce other functional groups, requires specialized pressure equipment. commonorganicchemistry.comscispace.com |

| Metal in Acid (Béchamp reduction) | Fe, HCl or AcOH | Heat/reflux | Inexpensive, good for large scale. masterorganicchemistry.com | Requires stoichiometric metal, acidic conditions, often generates significant waste. acs.org |

| Tin and Acid | Sn, conc. HCl | Heat/reflux | Classic, reliable laboratory method. physicsandmathstutor.comlibretexts.org | Generates tin-based waste products. chemguide.co.uk |

| Tin(II) Chloride Reduction | SnCl₂ | Acidic (HCl) or neutral (EtOH) solvent | Mild, good chemoselectivity. commonorganicchemistry.com | Stoichiometric reagent, tin waste. |

The ether linkage in the target molecule is typically formed through a nucleophilic substitution reaction, most commonly the Williamson ether synthesis. wikipedia.org This venerable and effective method involves the reaction of a deprotonated alcohol (an alkoxide) with an organohalide. wikipedia.org

For the synthesis of 2-(3-Methoxy-propoxy)-6-methyl-phenylamine, a key step would involve the O-alkylation of a substituted phenol (B47542) precursor (e.g., 2-methyl-6-nitrophenol) with a suitable 3-methoxypropoxy electrophile. The process unfolds as follows:

Deprotonation of the Phenol: The phenolic hydroxyl group is acidic (pKa ≈ 10) and can be readily deprotonated by a suitable base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), to form a highly nucleophilic phenoxide ion. youtube.comyoutube.com

Nucleophilic Attack: The resulting phenoxide ion attacks the electrophilic carbon atom of a 3-methoxypropyl halide (e.g., 1-bromo-3-methoxypropane (B1268092) or 1-chloro-3-methoxypropane). francis-press.com This occurs via an Sₙ2 mechanism, where the halide acts as the leaving group. wikipedia.org

The reaction is generally carried out in a polar aprotic solvent, like dimethylformamide (DMF) or acetone, which facilitates the Sₙ2 pathway. francis-press.com The choice of the halide is also important; while chloro-derivatives are often cheaper, bromo- and iodo-derivatives are more reactive, consistent with the trend for Sₙ2 leaving group ability (I > Br > Cl). masterorganicchemistry.com

Introducing a methyl group onto a benzene (B151609) ring is a classic electrophilic aromatic substitution reaction. The most common method is the Friedel-Crafts alkylation, which involves reacting the aromatic ring with a methyl halide (e.g., methyl chloride or methyl iodide) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).

However, the application of this reaction in a multi-substituted system requires careful consideration of the directing effects of the substituents already present on the ring. libretexts.org

Activating Groups (-NH₂, -OH, -OR): The amino (-NH₂), hydroxyl (-OH), and alkoxy (-OR) groups are powerful activating groups, meaning they make the aromatic ring more reactive towards electrophiles than benzene itself. chemistrysteps.com They are ortho, para-directors because they donate electron density to the ring through resonance, stabilizing the cationic intermediate (the arenium ion) formed during substitution at these positions. rsc.orgmakingmolecules.com

Deactivating Groups (-NO₂): The nitro group (-NO₂) is a strong deactivating group due to its electron-withdrawing nature. makingmolecules.com It directs incoming electrophiles to the meta position. libretexts.org

In the context of synthesizing 2-(3-Methoxy-propoxy)-6-methyl-phenylamine, the timing of the methylation step is critical. Attempting to methylate aniline directly is problematic because the Lewis acid catalyst (AlCl₃) will react with the basic amino group, forming a positively charged anilinium complex (-NH₃⁺). This complex is strongly deactivating and a meta-director, preventing the desired ortho-methylation. byjus.com Therefore, methylation is often performed at an earlier stage, for example, on a phenol or nitrobenzene (B124822) precursor, where the directing effects can be leveraged to achieve the correct regiochemistry.

Advanced Synthetic Methodologies for the 2-(3-Methoxy-propoxy)-6-methyl-phenylamine Core

A multi-step synthesis combines several reactions in a specific order to build a complex target molecule from simpler starting materials. researchgate.net The synthesis strategy can be either linear or convergent.

A plausible linear synthetic route to 2-(3-methoxy-propoxy)-6-methyl-phenylamine could start from commercially available 2-methylphenol (o-cresol).

Nitration: The hydroxyl group of 2-methylphenol is a strong ortho, para-director. Nitration would yield a mixture of products, including the desired 2-methyl-6-nitrophenol (B87177).

Etherification: The phenolic hydroxyl group of 2-methyl-6-nitrophenol can then be alkylated with 1-bromo-3-methoxypropane using the Williamson ether synthesis to form 1-(3-methoxy-propoxy)-2-methyl-3-nitrobenzene. francis-press.com

Reduction: The final step is the reduction of the nitro group to the amine, for instance using catalytic hydrogenation or a chemical reductant like Sn/HCl, to yield the target compound, 2-(3-methoxy-propoxy)-6-methyl-phenylamine. libretexts.orgsavemyexams.com

While 2-(3-methoxy-propoxy)-6-methyl-phenylamine is an achiral molecule, the synthesis of chiral amine derivatives is a significant area of modern organic chemistry, driven by the prevalence of chiral amines in pharmaceuticals and biologically active compounds. nih.govacs.orgnih.gov Should a chiral center be introduced into the structure (for example, on the alkoxy side-chain or as an additional substituent on the ring), stereoselective methods would be required.

Asymmetric Hydrogenation: This is a powerful technique for preparing enantiomerically enriched amines. It typically involves the hydrogenation of a prochiral precursor, such as an imine, enamine, or enamide, using a transition metal catalyst (often rhodium or iridium) complexed with a chiral ligand. nih.govacs.orgacs.org For instance, a ketone analogue could be converted to a prochiral enamine, which upon asymmetric hydrogenation would yield a chiral amine with high enantioselectivity. acs.orgorganic-chemistry.org

Chiral Auxiliaries: An alternative strategy involves the use of a chiral auxiliary. wikipedia.org A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to the substrate to direct a subsequent stereoselective reaction. wikipedia.orgblogspot.com

Evans Oxazolidinones: These are well-known auxiliaries used to direct stereoselective alkylation and aldol (B89426) reactions. blogspot.com

Sulfinamides: Chiral tert-butanesulfinamide has emerged as a highly versatile auxiliary for the asymmetric synthesis of amines. yale.edu It can be condensed with a ketone or aldehyde to form a sulfinyl imine. Diastereoselective reduction of this imine, followed by acidic cleavage of the auxiliary, provides the chiral primary amine in high enantiopurity. acs.org Pseudoephenamine is another practical chiral auxiliary used for asymmetric alkylations. nih.gov

These advanced methods provide access to a vast array of chiral amines, which are crucial building blocks in medicinal chemistry and materials science. yale.eduscielo.org.mx

Research Findings on 2-(3-Methoxy-propoxy)-6-methyl-phenylamine Remain Elusive

A comprehensive review of scientific literature and patent databases has revealed a significant lack of available information regarding the chemical compound 2-(3-Methoxy-propoxy)-6-methyl-phenylamine. Despite a thorough search for its synthesis, reactivity, and derivatization, no specific data or research articles detailing this particular molecule could be retrieved.

Extensive searches were conducted to locate information on sophisticated synthetic strategies, including novel catalyst systems and optimized reaction conditions for the preparation of 2-(3-Methoxy-propoxy)-6-methyl-phenylamine. However, these inquiries did not yield any relevant results. The scientific and patent literature does not appear to contain documented methods for the production of this specific compound.

Furthermore, investigations into the derivatization and analog synthesis from 2-(3-Methoxy-propoxy)-6-methyl-phenylamine were unable to uncover any published research. This includes explorations into the functionalization of its amine nitrogen, modifications of the methoxypropoxy side chain, substitutions on the aromatic ring system, and the formation of more complex molecular architectures or hybrid compounds.

The absence of information suggests that 2-(3-Methoxy-propoxy)-6-methyl-phenylamine may be a novel compound that has not yet been synthesized or characterized. Alternatively, it could be an intermediate in a larger synthetic pathway that is not isolated or described in detail in the accessible literature. It is also possible that the compound is known by a different chemical name or a proprietary identifier not used in public-facing databases.

Due to the lack of available data, it is not possible to provide detailed research findings, interactive data tables, or an in-depth article on the chemical properties and synthetic strategies related to 2-(3-Methoxy-propoxy)-6-methyl-phenylamine at this time. Further research and publication in the field would be necessary to elaborate on the topics outlined in the initial request.

Elucidating Structure and Composition Via Advanced Analytical Spectroscopic Techniques

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

To generate the requested article, access to a certificate of analysis or published research containing the specific NMR and MS data for "2-(3-methoxy-propoxy)-6-methyl-phenylamine" would be necessary.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful non-destructive techniques that provide valuable information about the functional groups and electronic properties of a molecule.

Infrared (IR) Spectroscopy:

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. These vibrations occur at specific frequencies, providing a "fingerprint" of the functional groups present. For 2-(3-methoxy-propoxy)-6-methyl-phenylamine, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to its constituent parts: the amine group, the aromatic ring, the ether linkages, and the alkyl chains.

Based on data from analogous structures like aniline (B41778), 4-methoxyaniline, and other methoxy (B1213986) derivatives, the following key vibrational modes can be predicted nist.govnist.govmonash.edu:

N-H Stretching: The primary amine (-NH₂) group should show two distinct absorption bands in the region of 3300-3500 cm⁻¹. These correspond to the symmetric and asymmetric stretching vibrations of the N-H bonds. For instance, aniline typically shows bands around 3358 cm⁻¹ and 3434 cm⁻¹ nist.gov.

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and propoxy groups will appear just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range.

C=C Stretching: Aromatic ring stretching vibrations will produce several peaks in the 1450-1600 cm⁻¹ region.

C-O Stretching: The two ether linkages (aromatic-alkyl and alkyl-alkyl) are expected to give rise to strong C-O stretching absorptions, typically in the 1050-1250 cm⁻¹ range. The aryl-alkyl ether bond would likely absorb in the higher end of this range (around 1230-1270 cm⁻¹), while the dialkyl ether bond would absorb at a lower frequency (around 1070-1150 cm⁻¹).

N-H Bending: The scissoring vibration of the primary amine group is expected to appear in the 1590-1650 cm⁻¹ range.

A hypothetical IR data table for 2-(3-methoxy-propoxy)-6-methyl-phenylamine is presented below, based on the analysis of similar compounds.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Primary Amine (-NH₂) | Asymmetric & Symmetric N-H Stretch | 3400 - 3500 |

| Primary Amine (-NH₂) | N-H Bend (Scissoring) | 1590 - 1650 |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Alkyl Chains (-CH₃, -CH₂) | C-H Stretch | 2850 - 2960 |

| Aryl-Alkyl Ether (Ar-O-CH₂) | Asymmetric C-O-C Stretch | 1230 - 1270 |

| Alkyl-Alkyl Ether (CH₂-O-CH₃) | C-O-C Stretch | 1070 - 1150 |

Ultraviolet-Visible (UV-Vis) Spectroscopy:

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. The wavelengths of maximum absorbance (λ_max) are characteristic of the chromophores present in the molecule.

For 2-(3-methoxy-propoxy)-6-methyl-phenylamine, the primary chromophore is the substituted benzene (B151609) ring. The presence of the amine (-NH₂) and the methoxy-propoxy (-O-R) groups, both of which are auxochromes, is expected to cause a bathochromic (red) shift in the absorbance maxima compared to unsubstituted benzene. Aniline, for example, exhibits two main absorption bands around 230 nm and 280 nm nist.gov. Substituted anilines, such as o-anisidine (B45086) (2-methoxyaniline), show absorption peaks at similar wavelengths, with slight shifts depending on the substitution pattern researchgate.net. The formation of electron donor-acceptor complexes can also lead to new absorption bands in the visible region nih.gov.

The expected UV-Vis absorption data for 2-(3-methoxy-propoxy)-6-methyl-phenylamine, dissolved in a non-polar solvent like ethanol (B145695) or acetonitrile (B52724), would likely feature two primary absorption bands.

| Electronic Transition | Expected λ_max (nm) | Chromophore |

| π → π | ~240 - 250 | Substituted Benzene Ring |

| n → π | ~290 - 300 | Substituted Benzene Ring with N and O lone pairs |

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

While specific crystallographic data for 2-(3-methoxy-propoxy)-6-methyl-phenylamine is not publicly available, analysis of related structures provides insight into the expected solid-state characteristics. For example, the crystal structure of a Schiff base containing a 3-methoxy-6-[(2,4,6-trimethyl-phenylamino)-methyl]-phenol moiety was solved in the monoclinic space group P2₁/c nih.gov. Similarly, derivatives of 2,4,6-trimethylaniline (B148799) have been characterized by X-ray crystallography, revealing details of their thermolytic pathways researchgate.net. The analysis of 4-nitro-N-methylaniline derivatives also highlights how different functional groups influence intermolecular interactions and crystal packing researchgate.net.

A hypothetical crystallographic analysis of 2-(3-methoxy-propoxy)-6-methyl-phenylamine would likely reveal:

Molecular Conformation: The dihedral angle between the plane of the phenyl ring and the methoxy-propoxy side chain would be a key conformational parameter.

Intermolecular Hydrogen Bonding: The primary amine group is a hydrogen bond donor and can form hydrogen bonds with the ether oxygen atoms or the amine nitrogen of neighboring molecules. These interactions would play a crucial role in stabilizing the crystal lattice.

Crystal Packing: The molecules would pack in a way that maximizes favorable intermolecular interactions, influencing the crystal's density and melting point.

A hypothetical data table summarizing potential crystallographic parameters is shown below.

| Parameter | Hypothetical Value | Significance |

| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell |

| Space Group | P2₁/c | Defines the symmetry elements within the unit cell |

| a, b, c (Å) | e.g., 10.5, 8.4, 17.8 | Dimensions of the unit cell |

| β (°) | e.g., 91.1 | Angle of the unit cell for a monoclinic system |

| Z | 4 | Number of molecules per unit cell |

| Hydrogen Bonds | N-H···O, N-H···N | Key intermolecular interactions governing the crystal packing |

Chromatographic Separations Coupled with Spectroscopic Detection

Chromatographic techniques are essential for separating the target compound from impurities and for quantitative analysis. Coupling chromatography with spectroscopic detectors provides both separation and identification capabilities.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of non-volatile or thermally unstable compounds. Given the polarity and molecular weight of 2-(3-methoxy-propoxy)-6-methyl-phenylamine, reversed-phase HPLC (RP-HPLC) would be the most suitable approach.

Developing an HPLC method would involve optimizing several parameters:

Stationary Phase: A C18 or C8 column would be a common choice, providing a non-polar stationary phase for interaction with the analyte.

Mobile Phase: A mixture of water (often with a buffer like ammonium (B1175870) acetate) and an organic modifier such as acetonitrile or methanol (B129727) would be used thermofisher.com. A gradient elution, where the proportion of the organic modifier is increased over time, would likely be necessary to achieve good separation and peak shape.

Detection: A UV detector set to one of the compound's λ_max values (e.g., 245 nm or 295 nm) would provide sensitive detection. For unambiguous identification, coupling the HPLC system to a mass spectrometer (LC-MS) would be ideal.

Challenges in the HPLC analysis of aromatic amines can include peak tailing due to interaction with residual silanol (B1196071) groups on the silica-based stationary phase. This can often be mitigated by using a buffered mobile phase or by derivatizing the amine group chromatographyonline.com. Pre-column derivatization with a fluorescent tag can also significantly enhance detection sensitivity nih.gov.

A potential starting point for an HPLC method is summarized in the table below.

| HPLC Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Acetic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 20% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 245 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, 2-(3-methoxy-propoxy)-6-methyl-phenylamine, with its polar amine group and relatively high molecular weight, is not sufficiently volatile for direct GC analysis. Therefore, a derivatization step is necessary to convert it into a more volatile and thermally stable analogue epa.gov.

Derivatization:

The most common derivatization technique for compounds with active hydrogen atoms, like primary amines, is silylation phenomenex.comyoutube.comchromtech.com. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the hydrogens on the amine group with trimethylsilyl (B98337) (TMS) groups. This derivatization reduces the polarity of the molecule and blocks its ability to form hydrogen bonds, thereby increasing its volatility.

GC Analysis:

The resulting TMS-derivative could then be analyzed by GC, likely using a low to mid-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase. A flame ionization detector (FID) would provide a robust and sensitive response, while a mass spectrometer (GC-MS) would allow for definitive identification based on the fragmentation pattern of the derivative.

A summary of a potential GC method for the silylated derivative is presented below.

| GC Parameter | Condition |

| Derivatization Reagent | BSTFA with 1% TMCS |

| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C hold for 2 min, then ramp to 280 °C at 15 °C/min |

| Detector | Mass Spectrometer (MS) |

| MS Scan Range | 50 - 550 m/z |

Computational Chemistry and Molecular Modeling of 2 3 Methoxy Propoxy 6 Methyl Phenylamine

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental in understanding the electronic properties and reactivity of a molecule.

Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States

There are no specific DFT studies detailing the reaction pathways and transition states for 2-(3-Methoxy-propoxy)-6-methyl-phenylamine found in the public literature. In principle, DFT could be employed to investigate various reactions involving this molecule, such as electrophilic aromatic substitution, N-alkylation, or ether cleavage. Such studies would involve mapping the potential energy surface to identify transition state structures and calculate activation energies, providing insights into reaction kinetics and mechanisms. For related compounds, DFT has been used to elucidate mechanisms like methoxy (B1213986) substitution, often involving the formation of Meisenheimer complexes. rsc.org

Molecular Orbital Analysis and Charge Distribution Mapping

Specific molecular orbital analyses, including the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and charge distribution maps for 2-(3-Methoxy-propoxy)-6-methyl-phenylamine, are not available. This type of analysis is crucial for predicting regions of a molecule that are susceptible to electrophilic or nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. nih.govnih.gov For other organic molecules, molecular electrostatic potential (MEP) maps are used to visualize charge distribution and predict how a molecule will interact with other species. epstem.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Interactions

No published MD simulation studies were found for 2-(3-Methoxy-propoxy)-6-methyl-phenylamine. MD simulations would be invaluable for exploring the conformational landscape of this flexible molecule, particularly the rotation around the ether and C-N bonds. These simulations could also provide detailed information on how the molecule interacts with various solvents, which is critical for understanding its solubility and behavior in different chemical environments. For similar flexible molecules, MD simulations have been used to understand stable conformations and their dynamics. nih.gov

Molecular Docking and Ligand-Protein Interaction Profiling

The interaction of 2-(3-Methoxy-propoxy)-6-methyl-phenylamine with biological macromolecules has not been explored in publicly available molecular docking studies.

Prediction of Binding Modes with Biological Macromolecules

Without experimental data suggesting a biological target, any molecular docking study would be purely speculative. If a target were identified, docking simulations could predict the preferred binding orientation of 2-(3-Methoxy-propoxy)-6-methyl-phenylamine within the active site. This would involve calculating binding affinities and analyzing the pose of the ligand. Studies on structurally similar compounds have successfully used this approach to predict interactions with targets like enzymes or receptors. nih.govnih.govnih.gov

Analysis of Non-Covalent Interactions within Ligand-Target Complexes

A detailed analysis of non-covalent interactions, such as hydrogen bonds, van der Waals forces, and pi-stacking, would follow a docking study. These interactions are critical for the stability of a ligand-protein complex. Techniques like Non-Covalent Interaction (NCI) analysis are used to visualize and understand these forces. nih.govnih.gov However, in the absence of a defined biological target and docking results for 2-(3-Methoxy-propoxy)-6-methyl-phenylamine, such an analysis cannot be performed.

Cheminformatics, Virtual Screening, and Computer-Aided Design for Analog Development

The development of new chemical entities from a lead compound like 2-(3-Methoxy-propoxy)-6-methyl-phenylamine heavily relies on computational methodologies to predict properties, identify potential biological targets, and design improved analogs. These in silico techniques offer a time- and cost-effective approach to prioritize synthetic efforts and enhance the probability of success in drug discovery programs.

Cheminformatics utilizes computational and informational techniques to analyze and solve problems in the field of chemistry. researchgate.net A key application within cheminformatics is the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR studies aim to establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activity. nih.govchemmethod.com While specific QSAR models for 2-(3-Methoxy-propoxy)-6-methyl-phenylamine are not publicly available, a hypothetical model can be constructed to predict a desired activity, such as inhibitory potency against a specific enzyme.

The development of a robust QSAR model involves several key steps:

Data Set Selection: A diverse set of analogs of 2-(3-Methoxy-propoxy)-6-methyl-phenylamine with experimentally determined biological activities would be required.

Descriptor Calculation: A wide range of molecular descriptors, including electronic, steric, hydrophobic, and topological parameters, would be calculated for each analog.

Model Building: Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) would be employed to generate a predictive equation.

Validation: The predictive power of the QSAR model would be rigorously assessed using internal and external validation techniques.

A hypothetical QSAR model for a series of analogs of 2-(3-Methoxy-propoxy)-6-methyl-phenylamine might take the following form:

pIC50 = β0 + β1(logP) + β2(HOMO) + β3(Sterimol_L)

Where:

pIC50 is the negative logarithm of the half-maximal inhibitory concentration.

logP represents the octanol-water partition coefficient, a measure of lipophilicity.

HOMO is the energy of the Highest Occupied Molecular Orbital, an electronic descriptor.

Sterimol_L is a steric parameter representing the length of a substituent.

β0, β1, β2, and β3 are the regression coefficients determined from the statistical analysis.

Table 1: Hypothetical Physicochemical Descriptors and Predicted Activity for Analogs of 2-(3-Methoxy-propoxy)-6-methyl-phenylamine

| Compound ID | logP | HOMO (eV) | Sterimol_L | Predicted pIC₅₀ |

| Analog-1 | 2.8 | -5.2 | 6.1 | 6.5 |

| Analog-2 | 3.1 | -5.4 | 6.5 | 6.2 |

| Analog-3 | 2.5 | -5.1 | 5.9 | 6.8 |

| Analog-4 | 3.5 | -5.6 | 7.0 | 5.9 |

| Analog-5 | 2.9 | -5.3 | 6.2 | 6.4 |

This table presents hypothetical data for illustrative purposes.

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.govbenthamscience.com This process can be either structure-based or ligand-based.

Structure-Based Virtual Screening (SBVS): In the absence of a known ligand but with the availability of a 3D structure of a biological target, SBVS can be employed. For aniline (B41778) derivatives, potential targets could include kinases, G-protein coupled receptors, or enzymes involved in metabolic pathways. acs.org For instance, a hypothetical virtual screening campaign could be directed against a kinase implicated in a disease pathway.

The workflow for such a campaign would involve:

Target Preparation: The 3D structure of the kinase would be obtained from the Protein Data Bank (PDB) and prepared for docking by adding hydrogen atoms and assigning partial charges.

Library Preparation: A large chemical library, such as the Enamine REAL database or ZINC, would be filtered for drug-like properties. researchgate.net

Molecular Docking: The library of compounds would be docked into the active site of the kinase using software like AutoDock Vina or Glide. doi.org

Hit Selection: The docked compounds would be ranked based on their predicted binding affinity (docking score), and the top-ranking compounds would be selected for further analysis and experimental validation.

Table 2: Hypothetical Virtual Screening Hits against a Kinase Target

| Compound ID | Docking Score (kcal/mol) | Key Interacting Residues |

| Hit-1 | -9.8 | MET85, LYS33, ASP148 |

| Hit-2 | -9.5 | GLU83, LEU135 |

| Hit-3 | -9.2 | MET85, PHE147 |

| Hit-4 | -9.1 | LYS33, ASP148 |

| Hit-5 | -8.9 | GLU83, MET85 |

This table presents hypothetical data for illustrative purposes.

Computer-aided drug design (CADD) plays a crucial role in the optimization of a lead compound by suggesting structural modifications that are likely to improve its activity, selectivity, and pharmacokinetic properties. researchgate.net For 2-(3-Methoxy-propoxy)-6-methyl-phenylamine, CADD can be used to explore various bioisosteric replacements for its key functional groups. Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties to another chemical compound. cambridgemedchemconsulting.comnih.gov

Bioisosteric Replacement of the Methoxy Group: The methoxy group is a common feature in many drug molecules but can be susceptible to metabolic O-demethylation. Replacing it with a bioisostere can improve metabolic stability.

Table 3: Proposed Analogs of 2-(3-Methoxy-propoxy)-6-methyl-phenylamine with Bioisosteric Replacements

| Analog ID | Modification | Rationale | Predicted Property Change |

| Analog-6 | Replace methoxy with trifluoromethoxy (-OCF₃) | Increase metabolic stability, modulate electronics. researchgate.net | Increased lipophilicity, enhanced stability. |

| Analog-7 | Replace methoxy with a cyclopropyl (B3062369) group | Introduce conformational constraint, improve potency. | Reduced polarity, altered binding geometry. |

| Analog-8 | Replace propoxy with a butoxy linker | Increase lipophilicity and flexibility. | Increased logP, potential for new interactions. |

| Analog-9 | Introduce a hydroxyl group on the propoxy chain | Introduce a hydrogen bond donor, improve solubility. | Decreased logP, potential for improved PK. |

| Analog-10 | Replace the phenyl ring with a pyridine (B92270) ring | Modulate pKa, introduce hydrogen bond acceptor. | Altered solubility and target interactions. |

This table presents hypothetical data for illustrative purposes.

By combining the insights from cheminformatics, virtual screening, and computer-aided analog design, a comprehensive in silico strategy can be formulated to guide the synthetic exploration of the chemical space around 2-(3-Methoxy-propoxy)-6-methyl-phenylamine, ultimately leading to the identification of novel and improved drug candidates.

Structure Activity Relationship Sar and Mechanistic Studies of 2 3 Methoxy Propoxy 6 Methyl Phenylamine Analogs

Correlation of Structural Features with Specific Biological Activities

The biological activity of phenylamine derivatives is intricately linked to the nature and position of substituents on the aromatic ring and the amine functionality. Studies on analogous compounds, such as substituted phenethylamines and alkoxyphenyl derivatives, reveal consistent patterns in their interactions with biological targets like monoamine transporters. nih.govnih.gov

The core structure of 2-(3-methoxy-propoxy)-6-methyl-phenylamine features three key domains for potential modification: the phenylamine core, the 2-(3-methoxy-propoxy) side chain, and the 6-methyl group. The biological activity of analogs is highly dependent on the interplay of these structural components.

The Phenylamine Core: The primary amine group is often a crucial site for interaction with biological targets. Its basicity and hydrogen-bonding capacity are critical for anchoring the molecule within a receptor's binding pocket.

The 2-(3-Methoxy-propoxy) Side Chain: The nature of the alkoxy side chain at the 2-position significantly impacts activity. The length, flexibility, and presence of heteroatoms within this chain can influence binding affinity and selectivity. For instance, in a series of 2-(4-alkoxy-3-cyano)phenyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid derivatives, variations in the alkoxy group led to substantial differences in their inhibitory potency against xanthine (B1682287) oxidase. researchgate.netnih.gov The methoxy (B1213986) group within the propoxy chain can also form additional hydrogen bonds, potentially enhancing binding affinity.

The 6-Methyl Group: The methyl group at the 6-position introduces steric hindrance, which can influence the orientation of the molecule within the binding site and may enhance selectivity for a particular target. In some cases, a methyl group can contribute to hydrophobic interactions, further stabilizing the ligand-receptor complex. For example, studies on 2-amino-6-methyl-phenol derivatives have been conducted to evaluate their biological activities. researchgate.net

The following table summarizes the observed biological activities of representative analogs, highlighting the impact of structural modifications.

| Compound/Analog | Structural Modification | Observed Biological Activity | Reference |

| Substituted Amphetamines | Variations in phenyl ring substituents and N-alkyl groups | Modulation of monoamine transporter (DAT, NET, SERT) inhibition and release | nih.govnih.gov |

| 2-(4-alkoxy-3-cyano)phenyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid derivatives | Alterations in the alkoxy side chain | Potent xanthine oxidase inhibitors with IC50 values in the micromolar to nanomolar range | researchgate.netnih.gov |

| N-Benzimidazole-derived Carboxamides with methoxy/hydroxy substitutions | Variation in number and position of methoxy and hydroxy groups | Antiproliferative and antioxidant activities | mdpi.com |

Pharmacophore Modeling for Target Interaction Prediction

Pharmacophore modeling is a computational approach used to define the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. unina.it This model serves as a 3D query to screen large compound libraries for novel, potentially active molecules. researchgate.net For analogs of 2-(3-methoxy-propoxy)-6-methyl-phenylamine, a pharmacophore model can be developed based on the structures of known active compounds that bind to the same target. unina.it

A hypothetical pharmacophore model for a specific target might include:

A Hydrogen Bond Donor: Corresponding to the primary amine group.

A Hydrogen Bond Acceptor: Represented by the ether oxygen of the methoxy-propoxy chain.

A Hydrophobic/Aromatic Center: Defined by the phenyl ring.

A Hydrophobic Feature: Associated with the 6-methyl group.

The development of a pharmacophore model typically involves aligning a set of active molecules and identifying the common chemical features. unina.it The quality of the model is validated by its ability to distinguish between active and inactive compounds. Once validated, this model can guide the design of new analogs with a higher probability of being active. For instance, a pharmacophore model for monoamine triple uptake inhibitors highlighted the importance of a "folded" conformation for balanced activity against dopamine, serotonin (B10506), and norepinephrine (B1679862) transporters.

The table below illustrates a potential pharmacophore model based on the structural features of 2-(3-methoxy-propoxy)-6-methyl-phenylamine and its analogs.

| Pharmacophoric Feature | Corresponding Structural Moiety | Potential Interaction with Target |

| Hydrogen Bond Donor (HBD) | -NH2 group | Interaction with acidic residues (e.g., Asp, Glu) |

| Hydrogen Bond Acceptor (HBA) | Ether oxygen in the methoxy-propoxy chain | Interaction with donor groups (e.g., -OH, -NH) |

| Aromatic Ring (AR) | Phenyl ring | π-π stacking or hydrophobic interactions |

| Hydrophobic (HY) | 6-methyl group, alkyl part of the propoxy chain | Van der Waals interactions in hydrophobic pockets |

Rational Design Principles for Activity Optimization

Rational design aims to systematically modify a lead compound to enhance its biological activity, selectivity, and pharmacokinetic properties. This process is guided by an understanding of the SAR and the target's three-dimensional structure. For analogs of 2-(3-methoxy-propoxy)-6-methyl-phenylamine, several rational design strategies can be employed.

One key strategy involves bioisosteric replacement , where a functional group is replaced by another group with similar physical or chemical properties. For example, the methyl group at the 6-position could be replaced with a chloro or trifluoromethyl group to explore the effects of different electronic and steric properties on activity.

Another approach is structure-based drug design , which utilizes the 3D structure of the target protein to design ligands that fit optimally into the binding site. If the crystal structure of the target is known, molecular docking simulations can be used to predict the binding mode and affinity of novel analogs.

Quantitative Structure-Activity Relationship (QSAR) models can also guide the rational design process. nih.gov QSAR models are mathematical equations that correlate the chemical structures of compounds with their biological activities. nih.gov By identifying key molecular descriptors that influence activity, QSAR models can predict the potency of virtual compounds before they are synthesized. nih.gov For example, a QSAR study on diphenylamine (B1679370) derivatives identified molecular weight and electronic properties as significant predictors of antioxidant activity. nih.gov

The following table outlines some rational design principles and their potential application to the optimization of 2-(3-methoxy-propoxy)-6-methyl-phenylamine analogs.

| Design Principle | Example Application | Expected Outcome | Reference |

| Bioisosteric Replacement | Replace the 6-methyl group with a chlorine atom. | Altered steric and electronic profile, potentially leading to improved binding or selectivity. | researchgate.netnih.gov |

| Homologation | Extend the propoxy chain to a butoxy or pentoxy chain. | Increased hydrophobicity and altered chain flexibility, which may enhance binding affinity. | researchgate.netnih.gov |

| Conformational Constraint | Introduce a cyclized structure to lock the molecule in a specific conformation. | Increased receptor affinity and selectivity by reducing the entropic penalty of binding. | |

| Substituent Scanning | Systematically introduce different substituents at various positions on the phenyl ring. | Map the steric and electronic requirements of the binding site. | researchgate.netnih.govmdpi.com |

Impact of Substituent Effects on Mechanistic Pathways and Selectivity

Substituents on the phenylamine scaffold can profoundly influence the mechanistic pathways of action and the selectivity of the compound for different biological targets. The electronic and steric properties of these substituents play a crucial role in modulating the molecule's reactivity and its interactions with the target protein.

Electronic Effects: Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the electron density of the phenyl ring and the basicity of the amine group. For instance, the methoxy group is an EDG, which can increase the electron density of the aromatic ring and potentially enhance its interaction with electron-deficient regions of the binding site. A study on trimethoxybenzoylhydrazones showed that an electron-donating methyl group decreased the compound's hydrolysis rate compared to an electron-withdrawing nitro group. beilstein-journals.org

Steric Effects: The size and shape of substituents can dictate the binding orientation and selectivity. The 6-methyl group, for example, can create steric hindrance that favors binding to a specific receptor subtype with a complementary binding pocket. In a study of substituted amphetamines, para-chloro substitution was found to increase potency at the serotonin transporter. nih.gov

The interplay of these effects can lead to significant changes in selectivity. For example, modifying the substituents on the phenyl ring can shift the selectivity profile of a compound from one monoamine transporter to another.

The following table summarizes the potential impact of different substituents on the mechanistic pathways and selectivity of 2-(3-methoxy-propoxy)-6-methyl-phenylamine analogs.

| Substituent Type | Position | Potential Impact on Mechanism and Selectivity | Reference |

| Electron-Donating Group (e.g., -OCH3) | Phenyl Ring | Increases electron density on the ring, may enhance π-π interactions and alter the pKa of the amine. | beilstein-journals.org |

| Electron-Withdrawing Group (e.g., -Cl, -CF3) | Phenyl Ring | Decreases electron density, can influence hydrogen bonding capacity and metabolic stability. May increase selectivity for certain transporters. | nih.gov |

| Bulky Alkyl Group | 6-position | Introduces steric hindrance, potentially forcing a specific binding conformation and increasing selectivity. | researchgate.net |

| Polar Group (e.g., -OH) | Propoxy Side Chain | Can form additional hydrogen bonds, potentially increasing affinity but also affecting membrane permeability. | mdpi.com |

Explorations of Biological Activity and Molecular Target Engagement of 2 3 Methoxy Propoxy 6 Methyl Phenylamine in Preclinical in Vitro Models

Enzyme Inhibition Studies and Kinetic Characterization

Investigations into the inhibitory effects of chemical compounds on various enzymes are a foundational aspect of drug discovery. Key enzyme families, such as cholinesterases and monoamine oxidases, are frequent targets for therapeutic intervention in neurological disorders.

Investigations of Cholinesterase Inhibition (e.g., Acetylcholinesterase, Butyrylcholinesterase)

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) are critical enzymes in the regulation of the neurotransmitter acetylcholine. nih.gov Inhibition of these enzymes is a primary strategy for managing symptoms of Alzheimer's disease. nih.govnih.gov A search for in vitro studies measuring the inhibitory potency (e.g., IC₅₀ values) of 2-(3-Methoxy-propoxy)-6-methyl-phenylamine against either AChE or BuChE did not yield any specific data. While numerous compounds, such as various hydroxybenzylamine-deoxyvasicinone hybrids and salicylanilides, have been evaluated for their anticholinesterase activity, no such characterization was found for the subject compound. nih.govnih.gov

Monoamine Oxidase (MAO) Inhibition Studies (e.g., MAO A/B)

Monoamine oxidase (MAO) enzymes, existing as MAO-A and MAO-B isoforms, are responsible for the degradation of monoamine neurotransmitters like serotonin (B10506), dopamine, and norepinephrine (B1679862). nih.gov Inhibitors of these enzymes are used in the treatment of depression and Parkinson's disease. nih.govnih.gov Despite the established role of MAO inhibitors, no specific in vitro data on the inhibitory activity of 2-(3-Methoxy-propoxy)-6-methyl-phenylamine against either MAO-A or MAO-B was identified in the search results. Studies have detailed the MAO-B inhibitory effects of compounds like curcumin (B1669340) and various dual-target ligands, but similar data for 2-(3-Methoxy-propoxy)-6-methyl-phenylamine is not available. nih.govnih.gov

Kinase Activity Modulation (e.g., Src Kinase, Multi-Kinase Inhibition)

Protein kinases, including Src family kinases (SFKs), are crucial signaling proteins that are often targeted in cancer therapy and are being investigated for roles in neurological diseases. nih.govnih.gov Kinase inhibitors can modulate cellular processes by interfering with ATP binding or by other mechanisms. nih.gov The literature contains information on various multi-kinase inhibitors and specific Src inhibitors like PP1 and PP2. nih.govnih.gov However, a search for preclinical data on the modulation of Src kinase or other kinases by 2-(3-Methoxy-propoxy)-6-methyl-phenylamine did not provide any specific findings or inhibition data.

Receptor Binding and Ligand-Receptor Interaction Profiling

The interaction of compounds with specific neurotransmitter receptors is a key determinant of their pharmacological profile. Affinity (Ki) and functional assays are used to characterize these interactions.

Serotonin Receptor (e.g., 5-HT₂A) Affinity and Modulatory Effects

The serotonin 5-HT₂A receptor is a well-established target for a variety of psychoactive compounds and therapeutics. nih.govacs.org Its modulation can influence perception, mood, and cognition. nih.gov Research has explored the affinity and functional effects of various classes of compounds, including N-benzyl phenethylamines and 2,5-dimethoxyphenylpiperidines, at this receptor. acs.orgnih.gov However, no in vitro binding affinity data (such as Ki values) or functional characterization (as an agonist or antagonist) for 2-(3-Methoxy-propoxy)-6-methyl-phenylamine at the 5-HT₂A receptor was found in the search results.

Histamine (B1213489) Receptor (e.g., H₃R) Binding and Antagonism

The histamine H₃ receptor (H₃R) is a presynaptic autoreceptor in the central nervous system that regulates the release of histamine and other neurotransmitters. wikipedia.orgmdpi.com H₃R antagonists are being investigated for their potential in treating a range of neurological and psychiatric conditions. wikipedia.orgnih.gov Numerous H₃R antagonists, such as pitolisant (B1243001) and ciproxifan, have been developed and characterized. nih.govmedchemexpress.com A review of the available literature did not yield any specific in vitro binding or functional data demonstrating the affinity or antagonist activity of 2-(3-Methoxy-propoxy)-6-methyl-phenylamine at the histamine H₃ receptor.

Table of Mentioned Compounds

| Compound Name |

|---|

| 2-(3-Methoxy-propoxy)-6-methyl-phenylamine |

| Acetylcholine |

| Aminoguanidine |

| Ciproxifan |

| Curcumin |

| Deoxyvasicinone |

| Norepinephrine |

| Pitolisant |

| PP1 |

| PP2 |

| Rivastigmine |

| Salicylanilides |

| Serotonin |

Cellular Mechanism Investigations in In Vitro Cell Culture Systems6.3.1. Antiproliferative Effects on Specific Cell Lines6.3.2. Apoptosis Induction Mechanisms6.3.3. Cell Cycle Perturbation Analysis

Further research and publication of in vitro studies are required to elucidate the potential biological activities of 2-(3-Methoxy-propoxy)-6-methyl-phenylamine. Without such foundational scientific evidence, any discussion on its cellular and molecular effects would be purely speculative and would not meet the required standards of scientific accuracy.

Therefore, no article, data tables, or detailed research findings can be provided.

Emerging Research Applications and Future Directions for 2 3 Methoxy Propoxy 6 Methyl Phenylamine in Chemical Sciences

Role as a Synthetic Building Block in Advanced Organic Synthesis

The structural complexity of 2-(3-methoxy-propoxy)-6-methyl-phenylamine makes it a valuable building block in advanced organic synthesis. The amine functionality is a versatile handle for a multitude of chemical transformations, allowing for the construction of more complex molecular architectures.

Substituted anilines are foundational materials in the synthesis of a wide variety of organic molecules. acs.orgacs.org The amino group of 2-(3-methoxy-propoxy)-6-methyl-phenylamine can readily undergo diazotization, acylation, alkylation, and arylation reactions, opening pathways to diverse compound classes. For instance, the formation of Schiff bases through condensation with carbonyl compounds is a common and powerful reaction for creating new carbon-nitrogen double bonds. nih.govresearchgate.net These imines can then serve as intermediates for the synthesis of heterocyclic compounds, which are prevalent in medicinal chemistry and materials science.

The presence of both an ether linkage and an aromatic ring allows for a range of synthetic manipulations. The ether bond is generally stable under many reaction conditions, making it a useful structural element. However, it can be cleaved under specific, often harsh, acidic conditions if desired. The aromatic ring itself is amenable to electrophilic substitution reactions, although the substitution pattern will be directed by the existing activating groups (the amino and alkoxy groups) and the deactivating (by hyperconjugation) but sterically hindering methyl group. The interplay of these electronic and steric factors can be exploited to achieve regioselective functionalization of the phenyl ring.

Recent advancements in synthetic methodologies, such as photoredox catalysis, have expanded the toolkit for aniline (B41778) functionalization. For example, photoinduced methods have been developed for the difluoroalkylation of anilines, a transformation of significant interest in the synthesis of agrochemicals and pharmaceuticals. acs.org The electron-rich nature of 2-(3-methoxy-propoxy)-6-methyl-phenylamine would likely make it a suitable substrate for such modern synthetic methods.

The following table summarizes some of the fundamental transformations that 2-(3-methoxy-propoxy)-6-methyl-phenylamine could undergo, highlighting its versatility as a synthetic intermediate.

| Reaction Type | Reagents and Conditions | Potential Product Class |

| Acylation | Acyl chloride, base | Amides |

| Schiff Base Formation | Aldehyde or ketone, acid catalyst | Imines |

| Diazotization | NaNO₂, HCl | Diazonium Salts |

| N-Alkylation | Alkyl halide, base | Secondary or Tertiary Amines |

| Buchwald-Hartwig Amination | Aryl halide, Pd catalyst, base | Di- or Triarylamines |

Potential in Catalyst Design and Ligand Development

The design of novel ligands is a cornerstone of modern catalysis, and substituted anilines are frequently used as precursors for sophisticated ligand architectures. The structural features of 2-(3-methoxy-propoxy)-6-methyl-phenylamine make it a promising candidate for the development of new ligands for transition metal catalysis.

The amine nitrogen can serve as a coordinating atom, and the molecule can be readily elaborated to create bidentate or polydentate ligands. For example, reaction with salicylaldehyde (B1680747) derivatives would produce Schiff base ligands (salen-type), which are known to form stable complexes with a variety of metals. The alkoxy group, with its oxygen atom, could also participate in metal coordination, potentially leading to pincer-type ligands with an N,O-chelate motif.

The ortho-methyl group provides steric bulk near the metal center, which can be a crucial design element for influencing the selectivity of a catalytic reaction. This steric hindrance can control the access of substrates to the active site, favoring the formation of a specific product isomer. This principle is widely applied in asymmetric catalysis, where chiral ligands are used to induce enantioselectivity.

Furthermore, substituted anilines can be precursors to N-heterocyclic carbenes (NHCs), a class of ligands that has revolutionized many areas of catalysis. nih.govnih.gov The synthesis of NHCs often involves the reaction of an amine with a suitable carbon source to form an imidazolium (B1220033) salt, which is then deprotonated to yield the free carbene. The electronic and steric properties of the NHC can be fine-tuned by the substituents on the aniline precursor. The methoxy-propoxy group on 2-(3-methoxy-propoxy)-6-methyl-phenylamine could impart unique solubility properties to the resulting NHC ligand and its metal complexes, potentially allowing for catalysis in unconventional solvent systems.

Applications in Materials Science and Polymer Chemistry

Aniline and its derivatives are well-known monomers for the synthesis of conducting polymers, with polyaniline (PANI) being the most prominent example. The properties of PANI can be modulated by introducing substituents onto the aniline monomer.

The polymerization of substituted anilines can lead to polymers with tailored electronic, optical, and physical properties. The 2-(3-methoxy-propoxy)-6-methyl-phenylamine monomer, if polymerized, would be expected to yield a soluble and processable polymer due to the flexible alkoxy side chain. This is a significant advantage, as the insolubility of the parent PANI often limits its applications.

The methoxy-propoxy group could also influence the polymer's morphology and its interaction with other materials. This could be advantageous in the development of new materials for applications such as sensors, electrochromic devices, and corrosion protection coatings. For instance, the oxygen atoms in the side chain could provide coordination sites for metal ions, leading to hybrid organic-inorganic materials with interesting properties.

Research on other substituted anilines has shown that the nature of the substituent has a profound impact on the properties of the resulting polymer. Therefore, the unique combination of a methyl group and a methoxy-propoxy chain in 2-(3-methoxy-propoxy)-6-methyl-phenylamine offers an opportunity to create new polymeric materials with a novel set of characteristics.

Development of Novel Analytical Reagents and Probes

The development of new analytical reagents and probes for the detection and quantification of various analytes is an active area of research. Substituted anilines can serve as the core structure for chromogenic and fluorogenic reagents.

The amino group of 2-(3-methoxy-propoxy)-6-methyl-phenylamine can be a key component of a sensor molecule. For example, it can be part of a binding site for a specific analyte. Upon binding, a change in the electronic properties of the aniline ring could lead to a detectable change in its absorption or fluorescence spectrum.

The synthesis of Schiff bases from anilines and aldehydes is a common strategy for creating chemosensors. nih.gov The resulting imine can act as a receptor for metal ions or other species. The methoxy-propoxy group could enhance the selectivity of such a sensor by providing additional binding interactions.

Furthermore, the aniline moiety can be incorporated into larger molecular frameworks to create probes for biological imaging. The lipophilicity and potential for hydrogen bonding provided by the methoxy-propoxy side chain could influence the probe's cellular uptake and localization.

Interdisciplinary Research Opportunities in Chemical Biology and Drug Discovery beyond Initial Lead Identification

The interface between chemistry and biology offers fertile ground for the application of novel chemical entities. Substituted anilines are prevalent scaffolds in many biologically active compounds and approved drugs. While initial lead identification is a crucial first step, the journey of a drug candidate involves extensive optimization of its properties, where a versatile building block like 2-(3-methoxy-propoxy)-6-methyl-phenylamine could be invaluable.

The structural features of 2-(3-methoxy-propoxy)-6-methyl-phenylamine suggest its potential as a fragment or scaffold in drug discovery programs. The "3-methoxypropoxy" moiety, in particular, has appeared in intermediates for the synthesis of pharmaceuticals, indicating its acceptance as a structural motif in medicinal chemistry. google.com This side chain can modulate the pharmacokinetic properties of a molecule, such as its solubility, lipophilicity, and metabolic stability.

The aniline core is a common feature in many kinase inhibitors, which are an important class of anticancer drugs. The specific substitution pattern of 2-(3-methoxy-propoxy)-6-methyl-phenylamine could be explored to generate new analogues of existing drugs with improved potency or selectivity.

Moreover, substituted anilines can be used to synthesize libraries of compounds for high-throughput screening. The versatility of the amino group allows for the rapid diversification of the core structure, enabling the exploration of a large chemical space. Research on alkoxy-substituted imidazolium salts derived from related amines has shown cytotoxic activity against cancer cell lines, highlighting the potential of such scaffolds in oncology research. nih.govnih.gov The synthesis of Schiff bases from substituted anilines has also led to compounds with antibacterial and anticancer properties. nih.govresearchgate.netnih.gov

The following table outlines potential research directions for 2-(3-methoxy-propoxy)-6-methyl-phenylamine in the realm of chemical biology and drug discovery.

| Research Area | Potential Application of 2-(3-methoxy-propoxy)-6-methyl-phenylamine |

| Medicinal Chemistry | As a scaffold for the synthesis of kinase inhibitors or other enzyme-targeted drugs. |

| Fragment-Based Drug Discovery | As a fragment for screening against biological targets. |

| Combinatorial Chemistry | As a building block for the creation of compound libraries for high-throughput screening. |

| Prodrug Design | The amine functionality could be used to attach a pro-moiety to improve drug delivery. |

Q & A

Basic: What are the optimal synthetic routes for 2-(3-Methoxy-propoxy)-6-methyl-phenylamine, and how can reaction conditions be standardized?

Methodological Answer:

The synthesis of 2-(3-Methoxy-propoxy)-6-methyl-phenylamine typically involves nucleophilic substitution or etherification reactions. For example, a protocol analogous to the synthesis of structurally similar compounds (e.g., 3-methoxy-4-(2-propyne-1-yloxy)-phenyl-2-butanone) can be adapted . Key steps include:

- Reagent selection : Use potassium carbonate as a base to deprotonate hydroxyl groups and facilitate alkoxy substitution.

- Temperature control : Maintain reactions at 60–80°C to balance reactivity and side-product formation.

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) resolves intermediates, while recrystallization in ethanol ensures final purity.

- Validation : Confirm product identity via NMR (e.g., δ 4.7 for methoxy protons) and FT-IR (C-O-C stretches at ~1,100 cm) .

Advanced: How can researchers resolve contradictions in spectroscopic data for intermediates during synthesis?

Methodological Answer:

Contradictions in spectroscopic data (e.g., unexpected peaks in NMR or IR) often arise from residual solvents, stereoisomerism, or incomplete purification. To address this:

- Triangulate analytical methods : Cross-validate NMR, NMR, and LC-MS to confirm molecular integrity. For example, unexpected alkyne stretches in FT-IR may indicate side reactions with propargyl derivatives .

- Iterative purification : Re-run column chromatography with adjusted solvent polarity or employ preparative HPLC for challenging separations.

- Reference standards : Compare data with structurally analogous compounds (e.g., proton pump inhibitors with methoxy-propoxy motifs) to identify artifact peaks .

Basic: What analytical techniques are critical for assessing the purity of 2-(3-Methoxy-propoxy)-6-methyl-phenylamine?

Methodological Answer:

Purity assessment requires a combination of techniques:

- Chromatography : HPLC with UV detection (λ = 254 nm) quantifies impurities >0.1%. Use C18 columns and acetonitrile/water mobile phases.

- Thermal analysis : Differential scanning calorimetry (DSC) identifies polymorphic forms or decomposition events (melting point deviations >2°C indicate impurities).

- Spectroscopy : High-resolution mass spectrometry (HRMS) confirms molecular formula, while NMR integration ratios verify stoichiometric consistency .

Advanced: How can researchers design stability studies for 2-(3-Methoxy-propoxy)-6-methyl-phenylamine under varying storage conditions?

Methodological Answer:

Stability studies should mimic real-world storage scenarios:

- Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines) for 4–8 weeks.

- Analytical endpoints : Monitor hydrolysis (via LC-MS for amine degradation products) and oxidation (peroxide assays).

- Kinetic modeling : Use Arrhenius equations to predict shelf life at 25°C based on degradation rates at elevated temperatures .

Basic: What safety protocols are essential when handling 2-(3-Methoxy-propoxy)-6-methyl-phenylamine in the lab?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors (similar to protocols for (2,4,6-Trimethoxyphenyl)methanamine) .

- Spill management : Neutralize acidic residues with sodium bicarbonate and adsorb liquid spills with vermiculite.

Advanced: How can computational modeling predict the biological activity of 2-(3-Methoxy-propoxy)-6-methyl-phenylamine?

Methodological Answer:

- Molecular docking : Use software like AutoDock Vina to simulate binding to target proteins (e.g., H,K-ATPase, analogous to proton pump inhibitors) .

- QSAR modeling : Correlate substituent effects (e.g., methoxy-propoxy chain length) with bioactivity data from structural analogs.

- ADMET prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP for lipophilicity) to prioritize in vitro testing .

Basic: How should researchers address discrepancies in reported solubility data for this compound?

Methodological Answer:

- Solvent screening : Test solubility in DMSO, ethanol, and phosphate buffers (pH 1.2–7.4) using nephelometry or UV-Vis spectroscopy.

- Standardization : Pre-saturate solvents at 25°C for 24 hours and centrifuge to remove undissolved particles.

- Documentation : Report Hansen solubility parameters (δD, δP, δH) to enable reproducibility .

Advanced: What strategies optimize the regioselectivity of methoxy-propoxy substitution in aromatic systems?

Methodological Answer:

- Directing groups : Introduce electron-donating groups (e.g., methyl at position 6) to guide substitution to the para position.

- Catalytic systems : Use copper(I) iodide or palladium catalysts to enhance reaction specificity (e.g., Ullmann coupling for aryl ethers).

- Kinetic vs. thermodynamic control : Vary reaction time and temperature to favor desired intermediates .

Basic: How can impurity profiles be minimized during large-scale synthesis?

Methodological Answer:

- Process optimization : Use excess alkoxy reagent (1.5 eq.) and inert atmospheres (N) to suppress oxidation.

- In-line monitoring : Implement PAT (Process Analytical Technology) tools like FT-IR probes to detect byproducts in real time.

- Crystallization control : Seed the reaction with pure product crystals to limit amorphous impurities .

Advanced: What mechanistic insights explain the compound’s potential as a kinase inhibitor?

Methodological Answer:

- Structural analogs : Compare with benzimidazole derivatives (e.g., rabeprazole), where methoxy-propoxy groups enhance binding to ATP pockets .

- Enzyme assays : Conduct kinase inhibition assays (e.g., ELISA-based) to measure IC values against target kinases.

- Mutagenesis studies : Identify critical amino acid residues (e.g., lysine or aspartate) via site-directed mutagenesis and SPR binding analysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.